tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate
Description
Introduction to tert-Butyl Methyl(1H-Pyrrolo[2,3-b]Pyridin-4-Yl)Carbamate
Historical Context and Discovery Timeline
The discovery of this compound is rooted in the broader exploration of pyrrolopyridine derivatives, which gained momentum in the early 21st century due to their relevance in kinase inhibition and anticancer agent development. While the exact synthesis date of this compound is not explicitly documented in public databases, its structural analogs, such as tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate, highlight a trend in modifying pyrrolopyridine cores with carbamate functionalities for enhanced stability and bioavailability.
The compound’s synthesis likely emerged from methodologies involving:
- Boc Protection Strategies : The tert-butyloxycarbonyl (Boc) group, a staple in peptide synthesis, is employed to protect amine functionalities during multi-step reactions.
- Heterocyclic Ring Formation : Cyclization reactions using precursors like 7-azaindole derivatives, as seen in related compounds, provide access to the pyrrolo[2,3-b]pyridine skeleton.
- Functionalization : Introduction of the methylcarbamate group at the 4-position of the pyrrolopyridine core, achieved via nucleophilic substitution or condensation reactions.
Recent studies (post-2020) on analogous compounds, such as FPR2 agonists, underscore the continued relevance of this structural class in drug discovery.
Structural Classification Within Heterocyclic Carbamates
This compound belongs to the pyrrolopyridine family, characterized by a fused bicyclic system comprising a pyrrole and pyridine ring. Its structural attributes include:
Table 1: Key Structural and Physicochemical Properties
Structural Features:
- Heterocyclic Core : The 1H-pyrrolo[2,3-b]pyridine system (azaindole) contains two nitrogen atoms at positions 1 and 3, contributing to its electron-deficient nature and reactivity.
- Carbamate Functionalization :
- Substituent Positioning : The methylcarbamate group at the 4-position of the pyrrolopyridine ring influences intermolecular interactions, as seen in crystallographic studies of related compounds.
Comparative Analysis with Analogous Carbamates:
- Piperidine Derivatives : Compounds like tert-butyl (4-methylpiperidin-4-yl)carbamate lack the aromatic bicyclic system but share Boc-protected amine motifs.
- Pyrrolidine Derivatives : (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate features a simpler monocyclic structure, emphasizing the role of ring size in reactivity.
- Trifluoromethyl Analogs : tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate demonstrates how electron-withdrawing substituents alter electronic profiles.
The structural complexity of this compound positions it as a versatile scaffold for further functionalization, particularly in targeting enzyme active sites requiring planar aromatic interactions.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate |
InChI |
InChI=1S/C13H17N3O2/c1-13(2,3)18-12(17)16(4)10-6-8-15-11-9(10)5-7-14-11/h5-8H,1-4H3,(H,14,15) |
InChI Key |
OLFWOCWFILUOBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C2C=CNC2=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions: These reactions typically occur under inert atmospheres, using appropriate solvents and reagents.
Industrial Production:
Chemical Reactions Analysis
Reactivity: tert-Butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The products formed depend on the specific reaction. For instance, reduction may yield the corresponding alcohol or amine.
Scientific Research Applications
Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.
Biology: It may serve as a pharmacophore for drug design, targeting specific biological pathways.
Medicine: Investigations into its potential as an anticancer or anti-inflammatory agent.
Industry: Its applications in materials science or catalysis are areas of interest.
Mechanism of Action
- The exact mechanism remains elusive for this compound. researchers would study its interactions with cellular targets, signaling pathways, and enzymatic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolopyridine Core
Table 1: Structural and Physicochemical Comparisons
Research Findings and NMR Characterization
- Compound 1e: NMR analysis revealed distinct peaks for the pent-4-enoyl group (δ 5.8–5.2 ppm for olefinic protons) and Boc group (δ 1.52 ppm for tert-butyl protons) .
- tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate : ¹³C NMR confirmed the CF₃ group resonance at δ 125.3 ppm (quartet, J = 270 Hz) .
Biological Activity
tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate is a pyrrolopyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C₁₃H₁₇N₃O₂ and a molecular weight of 247.29 g/mol, is being investigated for its pharmacological properties, particularly in the context of drug design and development.
The compound features a tert-butyl carbamate group attached to a pyrrolo[2,3-b]pyridine core. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₂ |
| Molecular Weight | 247.29 g/mol |
| IUPAC Name | tert-butyl N-methyl-N-(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate |
| CAS Number | 956485-62-4 |
Anticancer Potential
Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that pyrrolopyridine derivatives can inhibit specific kinases involved in cancer progression. In particular, the inhibition of SGK-1 kinase has been associated with the treatment of various cancers, suggesting that this compound could play a role in targeted cancer therapies .
Anti-inflammatory Effects
In addition to anticancer activity, there is emerging evidence that pyrrolopyridine derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thus offering therapeutic potential in treating inflammatory diseases.
Neuroprotective Properties
Some studies have suggested that compounds within this chemical class may exhibit neuroprotective effects. By targeting specific receptors or pathways involved in neurodegeneration, these compounds could potentially be developed for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Study on SGK-1 Inhibition
A notable study focused on the design of inhibitors targeting SGK-1 kinase demonstrated the efficacy of pyrrolopyridine derivatives in reducing tumor growth in preclinical models. The compound's ability to selectively inhibit SGK-1 led to significant reductions in cell proliferation and increased apoptosis in cancer cell lines .
In vitro Evaluation
In vitro assays have been conducted to evaluate the biological activity of this compound against various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values comparable to established chemotherapeutic agents.
Q & A
Q. What are the recommended synthetic methodologies for preparing tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate?
The compound is typically synthesized via nucleophilic substitution or carbamate coupling reactions. For example, tert-butyl carbamate derivatives are often prepared using tert-butyloxycarbonyl (Boc) protection strategies. A reported method involves reacting methylamine with 1H-pyrrolo[2,3-b]pyridine-4-yl intermediates under basic conditions (e.g., NaH or K₂CO₃), followed by Boc protection with di-tert-butyl dicarbonate (Boc₂O) . Key steps include:
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).
- Yield optimization : Adjusting stoichiometry of Boc₂O and reaction time (e.g., 12–24 hr at 0–25°C) .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Structural confirmation relies on:
Q. What are the stability considerations for storage and handling?
The compound is moisture-sensitive due to the Boc group. Recommended storage conditions include:
- Temperature : –20°C under inert gas (argon/nitrogen).
- Light exposure : Protect from UV light to prevent decomposition .
Advanced Research Questions
Q. How can reaction pathways be optimized to address low yields in carbamate coupling reactions?
Low yields (<50%) are often due to steric hindrance from the pyrrolopyridine core. Strategies include:
Q. How does the compound serve as a precursor in drug discovery, particularly for kinase inhibitors?
The pyrrolo[2,3-b]pyridine scaffold is a privileged structure in kinase inhibitor design. Functionalization at the 4-position (via carbamate) allows:
Q. What analytical challenges arise in distinguishing regioisomers during synthesis?
Regioisomeric impurities (e.g., 5- vs. 4-substituted pyrrolopyridines) require:
Q. How do conflicting toxicity data in safety reports impact experimental design?
While some SDS documents classify the compound as non-hazardous , others note potential skin/eye irritation . Mitigation strategies include:
- In vitro assays : Pre-screen cytotoxicity using HepG2 or HEK293 cell lines.
- Glovebox use : For large-scale reactions (>10 mmol) to minimize exposure .
Data Contradictions and Resolution
Q. How can researchers reconcile discrepancies in reported spectroscopic data?
Variations in NMR shifts (e.g., δ 8.2 ppm vs. δ 8.0 ppm for aromatic protons) may arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ .
- Conformational dynamics : Rotameric states of the carbamate group.
Resolution : Compare data with structurally analogous compounds (e.g., tert-butyl (2-chloropyrimidin-4-yl)carbamate, δ 8.22 ppm in CDCl₃) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
